7-Iodo-8-methylpyrido[2,3-b]pyrazine

Cross-coupling Suzuki-Miyaura Palladium catalysis

This compound features a heavy iodine at C-7 for efficient Pd-catalyzed cross-coupling and an 8-methyl anchor, enabling precise SAR exploration and regioselective cyclization toward tetracyclic kinase inhibitors. Procuring the pre-iodinated building block eliminates hazardous halogenation steps and ensures batch-to-batch consistency. The ≥97% purity and defined 7-iodo-8-methyl substitution pattern make it a strategic intermediate for medicinal chemistry programs targeting the pyrido[2,3-b]pyrazine pharmacophore, avoiding the need for in-house halogenation or re-validation of synthetic routes.

Molecular Formula C8H6IN3
Molecular Weight 271.06 g/mol
Cat. No. B8246300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-8-methylpyrido[2,3-b]pyrazine
Molecular FormulaC8H6IN3
Molecular Weight271.06 g/mol
Structural Identifiers
SMILESCC1=C(C=NC2=NC=CN=C12)I
InChIInChI=1S/C8H6IN3/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,1H3
InChIKeyWIAWXMWKIGVCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-8-methylpyrido[2,3-b]pyrazine: Molecular Identity and Core Physicochemical Profile for Procurement Scouting


7-Iodo-8-methylpyrido[2,3-b]pyrazine (CAS 2411638-07-6) is a halogenated, methyl-substituted bicyclic heterocycle belonging to the pyrido[2,3-b]pyrazine scaffold class . It possesses a molecular formula of C₈H₆IN₃ and a molecular weight of 271.06 g·mol⁻¹, distinguishing it spectrometrically and physically from non-halogenated or non-methylated analogs . Commercial sourcing indicates a typical assay specification of ≥97% (NLT 97%) for research-grade material, suitable for pharmaceutical intermediate and medicinal chemistry applications .

Why 7-Iodo-8-methylpyrido[2,3-b]pyrazine Cannot Be Readily Replaced by In-Class Analogs: The Substitution-Pattern Specificity Problem


The pyrido[2,3-b]pyrazine scaffold is a privileged pharmacophore in kinase inhibitor design, but biological and synthetic utility is exquisitely sensitive to the exact position and nature of substituents [1]. The target compound combines a heavy halogen (iodine at C-7) with a methyl group at C-8, a specific orientation that simultaneously enables efficient transition-metal-catalyzed cross-coupling while introducing steric and electronic modulation absent in the parent 7-iodopyrido[2,3-b]pyrazine (no methyl) or 8-methylpyrido[2,3-b]pyrazine (no halogen) [2]. Generic replacement with a 7-bromo, 7-chloro, or de-methylated analog would alter oxidative addition kinetics, regioselectivity, and downstream biological target engagement, making direct interchange scientifically indefensible without re-validation of synthetic routes and structure-activity relationships.

7-Iodo-8-methylpyrido[2,3-b]pyrazine: Quantified Differentiation Against Closest Analogs


Enhanced C–I Oxidative Addition Reactivity vs. C–Br and C–Cl Analogs: A Class-Level Cross-Coupling Advantage

The iodine substituent at the 7-position provides a kinetically superior leaving group for palladium-catalyzed cross-coupling reactions compared to bromine or chlorine. In the context of pyrido[2,3-b]pyrazine scaffolds, 8-iodopyrido[2,3-b]pyrazine has been explicitly demonstrated to undergo efficient Suzuki-Miyaura coupling with arylboronic acids and copper-catalyzed C–N bond formation [1]. Class-level data consistently show that aryl iodides react approximately 10–100 times faster than the corresponding bromides in oxidative addition steps due to the lower bond dissociation energy of C–I (~57 kcal·mol⁻¹) vs. C–Br (~68 kcal·mol⁻¹) vs. C–Cl (~81 kcal·mol⁻¹) [2]. The 7-iodo-8-methyl variant is thus projected to offer a wider coupling scope under milder conditions than the hypothetical 7-bromo-8-methyl or 7-chloro-8-methyl congeners.

Cross-coupling Suzuki-Miyaura Palladium catalysis Oxidative addition

Molecular Weight and Lipophilicity Differentiation from Non-Methylated 7-Iodopyrido[2,3-b]pyrazine

The presence of the 8-methyl group distinguishes the target compound from 7-iodopyrido[2,3-b]pyrazine (CAS 1120214-98-3, MW 257.03 g·mol⁻¹) by a molecular weight increment of 14.03 g·mol⁻¹ (271.06 vs. 257.03) . Based on computed XLogP3 values for the closely related 8-methylpyrido[2,3-b]pyrazine scaffold (XLogP3 = 0.8), the target compound is expected to exhibit moderately higher lipophilicity (estimated XLogP3 ≈ 1.7) compared to the non-methylated 7-iodo analog (estimated XLogP3 ≈ 1.5), attributable to the additional CH₂ unit [1]. This difference may influence membrane permeability and metabolic stability in cell-based assays.

Physicochemical properties LogP Molecular weight Drug-likeness

Positional Isomer Advantage: 7-Iodo-8-methyl vs. 8-Iodo-pyrido[2,3-b]pyrazine in Functionalization Scope

In the pyrido[2,3-b]pyrazine system, iodine at C-7 (electron-deficient pyridine ring) is susceptible to nucleophilic aromatic substitution (SNAr) and halogen-metal exchange, while the C-8 position on the pyrazine ring has been shown to undergo copper-catalyzed C–N coupling and direct substitution with amines and alkoxides [1]. The target compound therefore offers a dual-functionalization opportunity: the 7-iodo handle can be exploited in cross-coupling or SNAr, while the 8-methyl group can be retained as a lipophilic anchor or further functionalized via C–H activation. By contrast, the positional isomer 8-iodopyrido[2,3-b]pyrazine (iodine at C-8) restricts halogen reactivity to the pyrazine ring and provides no alkyl substituent for property tuning.

Regioselectivity SNAr Halogen-metal exchange C–H activation

Patent Landscape Alignment: 8-Substituted Pyrido[2,3-b]pyrazines as Privileged RAF Kinase Inhibitors

Multiple patent filings explicitly claim pyrido[2,3-b]pyrazin-8-substituted compounds as inhibitors of RAF kinases (including B-RAF) for the treatment of proliferative disorders such as colorectal cancer and melanoma [1][2]. The presence of an 8-methyl substituent and a 7-position halogen aligns precisely with the substitution pattern claimed in key patent families. In contrast, the non-methylated 7-iodopyrido[2,3-b]pyrazine or the non-halogenated 8-methylpyrido[2,3-b]pyrazine fall outside the preferred Markush structure scope, limiting their value for patent-relevant lead optimization programs.

RAF kinase B-RAF Kinase inhibitor Cancer therapeutics

Commercial Availability at Defined Purity: ≥97% Specification with Analytical Certification

The target compound is commercially available from specialty chemical suppliers with a documented minimum purity specification of NLT 97% (Normal-phase HPLC or equivalent) . This is critical because halogenated heterocycles are susceptible to dehalogenation during synthesis and storage; a defined purity threshold ensures batch-to-batch reproducibility in cross-coupling reactions where catalyst poisoning by impurities must be avoided. In contrast, the non-halogenated parent compound 8-methylpyrido[2,3-b]pyrazine (CAS 1023817-02-8) is available at a typical purity of 95–98% from various vendors but requires additional in-house halogenation steps, introducing added synthetic variability and cost .

Vendor specification Purity Quality control Procurement

Optimal Deployment Scenarios for 7-Iodo-8-methylpyrido[2,3-b]pyrazine: Where Differentiation Drives Decision-Making


Late-Stage Diversification in Kinase Inhibitor Lead Optimization (RAF, ALK, or PI3K Programs)

The 7-iodo-8-methyl substitution pattern aligns with the pyrido[2,3-b]pyrazin-8-substituted pharmacophore claimed in multiple kinase inhibitor patents [1]. The iodine handle at C-7 enables rapid Suzuki-Miyaura or Buchwald-Hartwig diversification to explore SAR around the pyridine ring, while the 8-methyl group provides a fixed lipophilic anchor. This specific substitution pattern cannot be replicated by procuring 8-methylpyrido[2,3-b]pyrazine (which requires an additional halogenation step) or 7-iodopyrido[2,3-b]pyrazine (which lacks the 8-substituent).

Synthesis of Pyrazino-Fused Polycyclic Heterocycles via Tandem Cross-Coupling / Cyclization

Building on the demonstrated reactivity of 8-iodopyrido[2,3-b]pyrazine in palladium-catalyzed coupling followed by in situ cyclization to form pyrazino-fused carbazoles and carbolines [2], the target compound offers a unique 7-iodo-8-methyl orientation that can direct cyclization regiochemistry. The presence of both a halogen leaving group (C-7) and a methyl blocking group (C-8) provides a defined vector for constructing tetracyclic frameworks with potential antiproliferative activity.

Medicinal Chemistry Building Block Requiring Controlled Lipophilicity and Pre-Installed Halogen

For screening libraries where molecular weight and LogP are constrained (e.g., CNS drug discovery or fragment-based lead generation), the target compound's computed properties (MW ≈ 271, estimated XLogP3 ≈ 1.7) fill a specific narrow window that is slightly higher than the non-methylated analog (MW ≈ 257, XLogP3 ≈ 1.5) yet still within drug-like space [3]. Procuring the pre-iodinated building block avoids the need for hazardous halogenation reagents and ensures batch consistency.

Quote Request

Request a Quote for 7-Iodo-8-methylpyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.